

Application Note: Analytical Quantification of Methyl 5-chloro-2-cyclopropoxybenzoate

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Compound of Interest

Compound Name: *Methyl 5-chloro-2-cyclopropoxybenzoate*

Cat. No.: *B8708234*

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Introduction & Chemical Context

Methyl 5-chloro-2-cyclopropoxybenzoate is a pivotal intermediate in the synthesis of Bexagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of Type 2 Diabetes Mellitus. The purity of this intermediate is critical because the cyclopropoxy moiety is a key pharmacophore, and residual starting materials (phenols) or hydrolysis products (acids) can lead to genotoxic impurities or process failures in subsequent glycosylation steps.

analytical Challenges

- **Structural Similarity:** The analyte must be separated from its direct precursor, Methyl 5-chloro-2-hydroxybenzoate (Starting Material), and its hydrolysis product, 5-chloro-2-cyclopropoxybenzoic acid.
- **Cyclopropyl Stability:** The cyclopropyl ether linkage is potentially sensitive to strong acids and high temperatures, requiring mild chromatographic conditions.
- **Detection:** The molecule lacks strong fluorescence, necessitating robust UV-Vis detection or LC-MS for trace impurity profiling.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine Assay, Purity Analysis, and Process Control.

Method Rationale

A Reverse-Phase (RP-HPLC) method is selected using a C18 stationary phase. To ensure stability of the cyclopropyl ether, a mild acidic modifier (Formic Acid) is used instead of strong mineral acids (e.g., TFA or Phosphoric Acid). The gradient is optimized to resolve the polar phenol precursor from the hydrophobic ester product.

Chromatographic Conditions^{[1][2][3][4][5][6]}

Parameter	Specification
Instrument	UHPLC or HPLC System (e.g., Agilent 1290 / Waters Alliance)
Column	Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Column Temp	30 °C (Controlled to prevent thermal degradation)
Mobile Phase A	0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Injection Volume	5.0 µL
Detection	UV at 254 nm (Reference: 360 nm)
Run Time	15.0 Minutes

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.00	90	10	Equilibration
2.00	90	10	Isocratic Hold (Elute polar impurities)
10.00	10	90	Linear Gradient (Elute Analyte)
12.00	10	90	Wash
12.10	90	10	Re-equilibration
15.00	90	10	End of Run

Sample Preparation Protocol

Standard Stock Solution (1.0 mg/mL):

- Accurately weigh 10.0 mg of **Methyl 5-chloro-2-cyclopropoxybenzoate** Reference Standard.
- Transfer to a 10 mL volumetric flask.
- Dissolve in Acetonitrile (Do not use Methanol to avoid transesterification).
- Sonicate for 5 minutes and dilute to volume.

Sample Solution:

- Weigh approx.[1][2][3] 10.0 mg of the sample substance.
- Dissolve in 10 mL Acetonitrile.
- Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb the ester).
- Transfer to an amber HPLC vial (protect from light).

Method B: Impurity Profiling by LC-MS

Purpose: Identification of unknown impurities and quantification of the starting material (Methyl 5-chloro-2-hydroxybenzoate) if <0.05%.

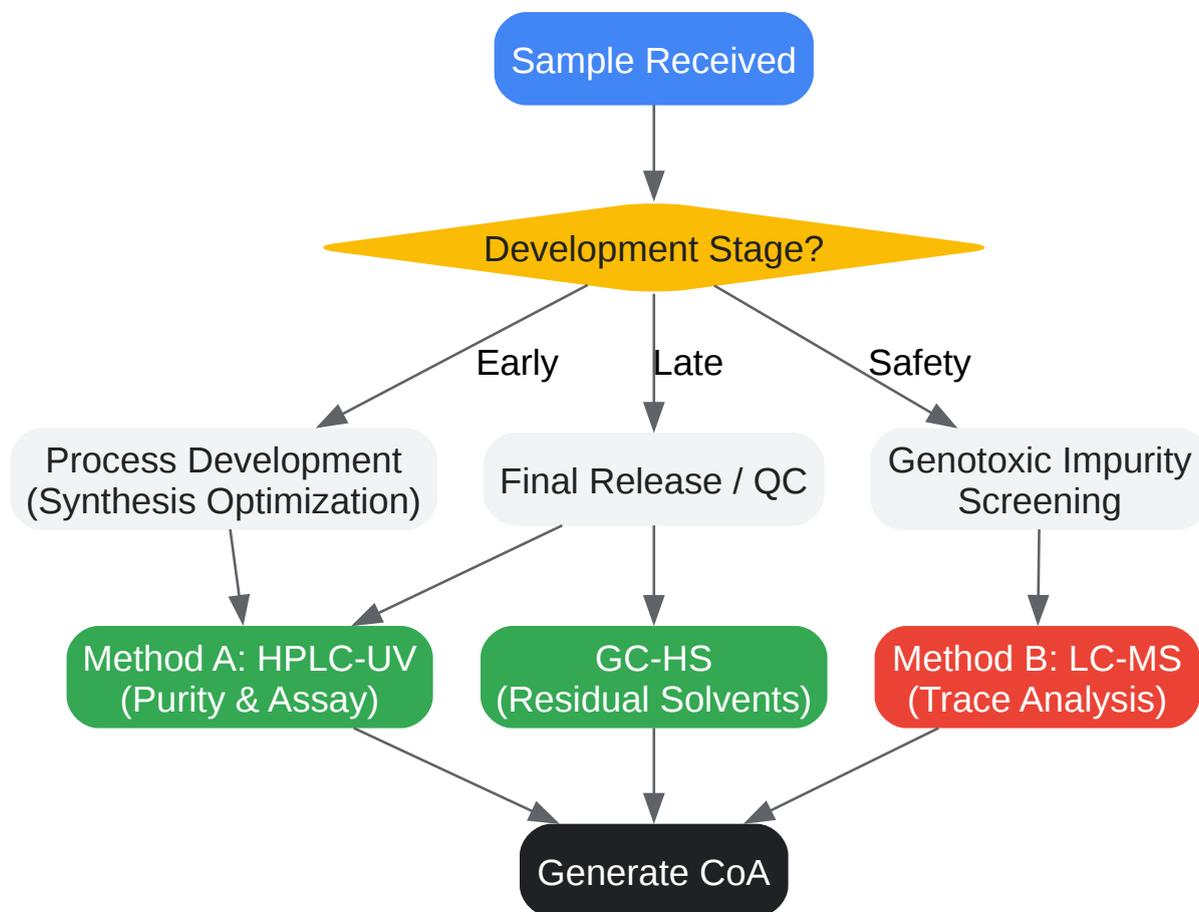
Mass Spectrometry Parameters[2][4][5][6]

- Ionization Source: Electrospray Ionization (ESI)
- Polarity: Positive Mode (ESI+) for the Ester; Negative Mode (ESI-) for the Phenol/Acid impurities.
- Scan Range:m/z 100 – 600
- Target Ions:
 - Analyte (Ester):
(approx, based on Cl isotope pattern).
 - Impurity A (Phenol):
(ESI-).
 - Impurity B (Acid):
(ESI-).

Visualized Workflows

Analytical Decision Logic

This diagram illustrates the decision-making process for selecting the appropriate method based on the stage of drug development.

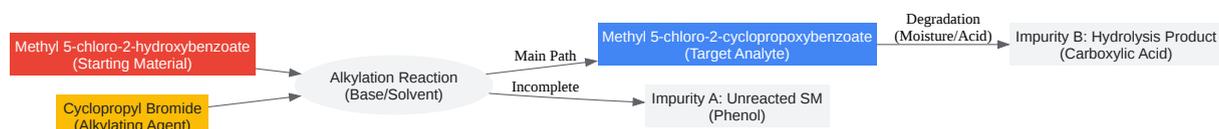


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Caption: Decision tree for selecting analytical methods based on the development phase (Process vs. Release).

Impurity Fate Mapping

Understanding where impurities originate is vital for the analyst to interpret chromatograms correctly.



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Caption: Origin of key impurities. Impurity A arises from incomplete reaction; Impurity B arises from ester hydrolysis.

Validation Parameters (ICH Q2(R1) Guidelines)

To ensure this protocol is "self-validating" and compliant, the following criteria must be met during method transfer:

- System Suitability:
 - Tailing Factor:
for the main peak.
 - Resolution (
)
between the Analyte and the Starting Material (Phenol).[4]
 - Precision: RSD
for 5 replicate injections of the standard.
- Linearity:
 - Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
 - Correlation Coefficient (
)

):

[4]

- Robustness (Critical):
 - Verify retention time stability at pH 2.8 vs 3.2 (Formic acid variation) to ensure the cyclopropyl group does not degrade on-column.

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